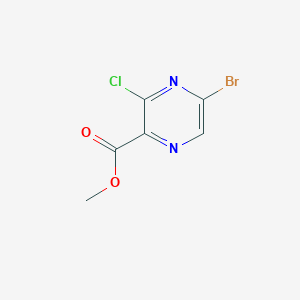
Ethyl 3-(3,3-dimethylbutanoylamino)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(3,3-dimethylbutanoylamino)propanoate is a chemical compound classified as an ester. Esters are organic compounds derived from carboxylic acids and alcohols. This particular ester is known for its diverse properties and applications, including its use as a plasticizer and an insect repellent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3,3-dimethylbutanoylamino)propanoate typically involves the esterification of 3-(3,3-dimethylbutanoylamino)propanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the production of a high-quality product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(3,3-dimethylbutanoylamino)propanoate can undergo several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.
Reduction: Reduction of the ester can produce the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed
Hydrolysis: 3-(3,3-dimethylbutanoylamino)propanoic acid and ethanol.
Reduction: 3-(3,3-dimethylbutanoylamino)propanol.
Substitution: Products vary based on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 3-(3,3-dimethylbutanoylamino)propanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.
Biology: Investigated for its potential as an insect repellent and its effects on various biological systems.
Medicine: Explored for its potential therapeutic properties and as a component in pharmaceutical formulations.
Mécanisme D'action
The mechanism of action of ethyl 3-(3,3-dimethylbutanoylamino)propanoate as an insect repellent is believed to involve the disruption of the sensory perception of insects. The compound likely interferes with the olfactory receptors of insects, making it difficult for them to locate their targets. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Ethyl 3-(3,3-dimethylbutanoylamino)propanoate can be compared with other esters and insect repellents:
Ethyl butylacetylaminopropionate: Another ester with similar insect repellent properties.
Methyl butyrate: An ester known for its pleasant odor, used in flavoring and fragrances.
Isopropyl butyrate: An ester used in perfumes and as a flavoring agent
This compound is unique due to its specific structure and combination of properties, making it suitable for a wide range of applications.
Propriétés
Formule moléculaire |
C11H21NO3 |
|---|---|
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
ethyl 3-(3,3-dimethylbutanoylamino)propanoate |
InChI |
InChI=1S/C11H21NO3/c1-5-15-10(14)6-7-12-9(13)8-11(2,3)4/h5-8H2,1-4H3,(H,12,13) |
Clé InChI |
VQSWCAGXNAZDCC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCNC(=O)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3,4-Dichlorophenyl)methyl]-3-methylbutanoic acid](/img/structure/B13869014.png)
![3-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]methoxy]phenyl]-3-ethoxypropanoic acid](/img/structure/B13869022.png)



phosphane](/img/structure/B13869044.png)


![tert-butyl N-[[3-chloro-5-[3,5-dichloro-2-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]pyridin-2-yl]methyl]carbamate](/img/structure/B13869078.png)
![1-[(3,4-Dichlorophenyl)methyl]-3-methylpyrazole-4-carboxylic acid](/img/structure/B13869090.png)
![2-nitro-N-[2-(3-pyridinyl)ethyl]aniline](/img/structure/B13869099.png)

![3-Iodo-7-methylpyrrolo[2,3-b]pyridine](/img/structure/B13869110.png)

